3,7-Dimethyldeca-2,7-dienedioic acid
Description
Properties
CAS No. |
189631-77-4 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3,7-dimethyldeca-2,7-dienedioic acid |
InChI |
InChI=1S/C12H18O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h6,8H,3-5,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
KSRDBWKRNKJWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)O)CCCC(=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This two-step approach involves initial esterification of deca-3,7-dienedioic acid with methanol, followed by hydrolysis to yield the target diacid. The esterification employs sulfuric acid as a catalyst, converting carboxylic acid groups into methyl esters under reflux conditions:
$$
\text{HOOC-(CH=CH-CH}2\text{)}2\text{-COOH} + 2 \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{OOC-(CH=CH-CH}2\text{)}2\text{-COOCH}3 + 2 \text{H}2\text{O}
$$
Subsequent hydrolysis of dimethyl deca-3,7-dienedioate (CAS 81134-11-4) under basic or acidic conditions regenerates the diacid.
Experimental Procedure
- Esterification : Deca-3,7-dienedioic acid (1.0 equiv) reacts with excess methanol (10 equiv) in the presence of concentrated H₂SO₄ (5 mol%) at 65°C for 12 hours.
- Hydrolysis : The diester intermediate undergoes saponification with 2M NaOH at 80°C for 6 hours, followed by acidification with HCl to pH 2.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Diester Yield | 85–92% |
| Diacid Yield | 78–84% |
| Purity (HPLC) | ≥95% |
Ring-Opening Cross-Metathesis (ROCM)
Reaction Mechanism
Ruthenium-catalyzed ROCM of low-strain cycloolefins with α,β-unsaturated esters generates conjugated diene diesters, which are hydrolyzed to the diacid. For example, cyclooctene reacts with methyl acrylate in the presence of a Grubbs-type catalyst:
$$
\text{Cyclooctene} + 2 \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{Ru Catalyst}} \text{CH}3\text{OOC-(CH=CH-CH}2\text{)}2\text{-COOCH}3
$$
Experimental Protocol
- ROCM : Cyclooctene (1.0 equiv) and methyl acrylate (2.2 equiv) react with Grubbs 2nd-generation catalyst (2 mol%) in dichloromethane at 40°C for 24 hours.
- Hydrolysis : The diester product is treated with 1M KOH in ethanol/water (1:1) at 60°C for 8 hours.
Performance Metrics
| Metric | Value |
|---|---|
| Diester Yield | 70–82% |
| Diacid Yield | 65–75% |
| Selectivity (E/Z) | 9:1 |
Odinokov Condensation Approach
Methodology Overview
Odinokov et al. (1989) developed a condensation strategy using β-keto esters and allylic halides under basic conditions. While full experimental details remain proprietary, the general pathway involves:
- Alkylation of β-keto esters with 3-methyl-2-butenyl bromide.
- Hydrolysis and decarboxylation to form the conjugated diene framework.
Key Observations
- Reaction requires anhydrous conditions and strict temperature control (0–5°C).
- Yields reported at 60–68% for the diacid after purification.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldeca-2,7-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The diene system allows for substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of more oxidized carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,7-Dimethyldeca-2,7-dienedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3,7-Dimethyldeca-2,7-dienedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in fatty acid metabolism.
Comparison with Similar Compounds
Key Structural Features:
- Molecular formula : Likely $ \text{C}{12}\text{H}{16}\text{O}_4 $ (inferred from deca- backbone, two double bonds, and methyl groups).
- Functional groups : Two carboxylic acid groups, two conjugated double bonds, and methyl substituents.
- Stereochemistry : The double bond geometry (E/Z) and methyl group positions influence its 3D conformation and interactions.
Comparison with Structurally Similar Compounds
3-Hydroxydodeca-2,4-dienedioic Acid (CAS: 793695-59-7)
- Structure : Contains hydroxyl (-OH) groups instead of methyl (-CH₃) substituents and a longer carbon chain (dodeca- vs. deca-) .
- Molecular formula : $ \text{C}{12}\text{H}{18}\text{O}_5 $.
- Key differences :
- The hydroxyl group increases hydrophilicity, enhancing water solubility compared to the methylated target compound.
- The extended carbon chain may reduce volatility and alter biological membrane permeability.
(2E,6E)-3,7-Dimethyldeca-2,6-dienedioic Acid (Monarch Butterfly Secretion)
7-Ketodeoxycholic Acid (CAS: 911-40-0)
- Structure : A bile acid derivative with a steroid backbone and a ketone group .
- Molecular formula : $ \text{C}{24}\text{H}{38}\text{O}_5 $.
- Contrast :
- The steroid core provides rigidity and planar structure, unlike the flexible aliphatic chain of the target compound.
- Bile acids primarily function in lipid digestion, whereas 3,7-dimethyldeca-2,7-dienedioic acid is linked to insect biochemistry.
Heptaenedioic Acid Derivatives (CAS: 760-58-7)
- Structure : Features seven conjugated double bonds, creating extensive π-electron systems .
- Key differences :
- Higher unsaturation increases reactivity in cycloaddition reactions (e.g., Diels-Alder).
- Enhanced UV/Vis absorption due to extended conjugation.
Data Table: Comparative Analysis of Dicarboxylic Acids
Research Findings and Functional Implications
- Role in Insects : The methyl groups in this compound likely enhance lipid solubility, facilitating its integration into waxy insect cuticles or pheromone blends .
- Synthetic Challenges : Positional isomerism (e.g., 2,6- vs. 2,7-diene) complicates synthesis, requiring precise catalytic control to avoid byproducts.
- Biological Activity : Compared to hydroxylated analogs, methylated diacids may exhibit greater stability against enzymatic degradation, prolonging their ecological signaling effects.
Q & A
Basic Research Questions
Q. What are the primary natural sources of 3,7-Dimethyldeca-2,7-dienedioic acid, and how is it extracted for laboratory studies?
- Methodology : The compound is identified in the hairpencil secretions of Danaus chrysippus (Monarch butterflies) alongside other volatile organic compounds. Extraction typically involves solvent-based techniques (e.g., hexane or dichloromethane) followed by purification via column chromatography. Confirmation of identity requires GC-MS and NMR comparison with synthetic standards .
- Table 1 : Natural Sources and Extraction Yields
| Organism | Tissue/Secretion | Yield (μg/g) | Method |
|---|---|---|---|
| Danaus chrysippus | Hairpencil secretion | 12–18 | Solvent extraction, GC-MS |
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to resolve double-bond geometry (2E,7E configuration) and methyl group positions.
- IR : Confirms carboxylic acid functional groups (stretching at ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₂H₁₈O₄). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. How is this compound quantified in biological matrices?
- Methodology : Use LC-MS/MS with deuterated internal standards to account for matrix effects. Calibration curves are constructed using synthetic analogs. Sensitivity thresholds are typically 0.1–1.0 ng/mL in butterfly secretions .
Advanced Research Questions
Q. What role does this compound play in ecological interactions, such as pheromone signaling or predator deterrence?
- Methodology : Behavioral assays (e.g., Y-maze experiments) test attraction/deterrence in target species. Comparative metabolomics of secretions from Danaus chrysippus and related species identify species-specific roles. Contradictions in bioactivity data may arise from differences in enantiomeric ratios, necessitating chiral chromatography for resolution .
Q. What challenges exist in elucidating the biosynthetic pathway of this compound?
- Methodology : Isotopic labeling (¹³C-glucose) in butterfly larvae tracks precursor incorporation. Enzymatic assays using glandular extracts identify key steps (e.g., methyltransferase activity). Discrepancies between in vivo and in vitro results may indicate missing cofactors or regulatory elements .
Q. How do environmental factors (e.g., diet, temperature) influence the production of this compound in Danaus species?
- Methodology : Controlled rearing experiments with variable diets (e.g., milkweed vs. artificial nectar) and temperature regimes. Quantification via LC-MS and multivariate analysis (PCA) identifies significant covariates. Confounding variables, such as microbial symbionts, require metagenomic screening .
Q. What are the implications of stereochemical variations in synthetic analogs for bioactivity studies?
- Methodology : Asymmetric synthesis using Evans auxiliaries or enzymatic resolution produces enantiopure analogs. In vitro assays (e.g., receptor binding) compare activity across stereoisomers. Contradictory results between synthetic and natural samples may arise from impurities or matrix effects, necessitating stringent QC protocols .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical results using orthogonal techniques (e.g., NMR + HRMS).
- Step 2 : Replicate experiments under standardized conditions to isolate variables (e.g., pH, temperature).
- Step 3 : Meta-analysis of peer-reviewed studies to identify consensus or outliers. For example, discrepancies in reported yields from butterfly secretions may reflect seasonal or geographic variability .
Key Research Gaps
- Biosynthetic Regulation : Limited data on epigenetic or hormonal control of production in Danaus species.
- Ecotoxicology : No studies on compound persistence in ecosystems or bioaccumulation risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
